Z-Leu-Ile-OH

Description

BenchChem offers high-quality Z-Leu-Ile-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Leu-Ile-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

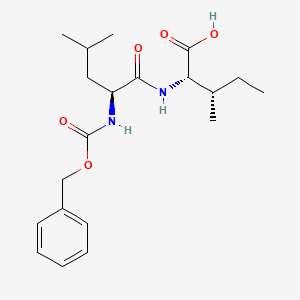

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-5-14(4)17(19(24)25)22-18(23)16(11-13(2)3)21-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,26)(H,22,23)(H,24,25)/t14-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBACQGDAHTASH-XIRDDKMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195327 |

Source

|

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42537-96-2 |

Source

|

| Record name | L-Isoleucine, N-[(phenylmethoxy)carbonyl]-L-leucyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42537-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Z-Leu-Ile-OH chemical structure and molecular weight

The following technical guide details the structural characterization, physicochemical properties, and synthesis workflows for Z-Leu-Ile-OH , a protected dipeptide derivative critical in protease research and peptidomimetic drug design.

Chemical Structure, Synthesis, and Molecular Characterization

Executive Summary

Z-Leu-Ile-OH (Carbobenzoxy-L-leucyl-L-isoleucine) is a hydrophobically masked dipeptide intermediate. It serves as a fundamental building block in the synthesis of peptide aldehydes (e.g., protease inhibitors) and as a substrate for enzymatic specificity profiling. Its structural core combines the bulky, hydrophobic side chains of Leucine and Isoleucine, protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group to prevent polymerization during synthesis and to mimic the P3/P2 binding pockets of target enzymes.

Structural Characterization

Chemical Identity[1]

-

IUPAC Name: (2S,3S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-methylpentanoic acid

-

Molecular Formula:

[3][4]

Molecular Weight Data

| Parameter | Value | Unit | Notes |

| Average Molecular Weight | 378.46 | g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 378.2155 | Da | Calculated for |

| Exact Mass | 378.21547 | g/mol | Critical for High-Res MS validation. |

Structural Visualization (Graphviz)

The following diagram illustrates the retrosynthetic breakdown of Z-Leu-Ile-OH into its constitutive amino acid and protecting group components.

Caption: Retrosynthetic assembly of Z-Leu-Ile-OH showing the N-terminal Z-protection and the Leu-Ile peptide linkage.

Physicochemical Properties

Understanding the physical behavior of Z-Leu-Ile-OH is essential for handling and assay development.

-

Solubility:

-

High Solubility: DMSO, DMF, Methanol, Ethanol.

-

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.

-

Low/Insoluble: Water, Diethyl Ether, Hexanes.

-

Protocol Note: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10-50 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

-

-

pKa Values (Estimated):

-

Carboxylic Acid (C-term): ~3.6

-

Amine (N-term): Masked by Z-group (non-ionizable under physiological conditions).

-

-

Stability:

-

Stable at room temperature in solid form.

-

Hydrolytically stable at neutral pH.

-

Warning: The Z-group is sensitive to catalytic hydrogenation (

) and strong acids (HBr/Acetic Acid), which are used for deprotection.

-

Synthesis Protocol: Solution-Phase Coupling

While solid-phase synthesis is common for longer peptides, solution-phase synthesis is preferred for dipeptides like Z-Leu-Ile-OH to allow for easier scale-up and purification of the intermediate.

Reaction Scheme

Reagents: Z-Leu-OH (Carboxylic acid), H-Ile-OMe (Amine hydrochloride), EDC.HCl (Coupling agent), HOBt (Racemization suppressant), DIPEA (Base).

Step-by-Step Methodology

-

Activation:

-

Dissolve Z-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM (1:1 ratio) at 0°C.

-

Add EDC.HCl (1.1 eq) and stir for 15 minutes to form the active ester.

-

-

Coupling:

-

Add H-Ile-OMe·HCl (1.1 eq) to the reaction mixture.

-

Add DIPEA (2.5 eq) dropwise to neutralize the HCl salt and initiate coupling.

-

Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

-

Workup (Extraction):

-

Evaporate DMF under reduced pressure.

-

Dissolve residue in Ethyl Acetate.

-

Wash sequentially with:

-

10% Citric Acid (removes unreacted amine/base).

-

Saturated

(removes unreacted acid). -

Brine (drying).

-

-

Dry over

and concentrate to yield Z-Leu-Ile-OMe .

-

-

Hydrolysis (Deprotection of C-terminus):

-

Dissolve Z-Leu-Ile-OMe in MeOH/THF.

-

Add 1M LiOH (2.0 eq) and stir at room temperature until TLC indicates consumption of ester.

-

Acidify with 1M HCl to pH 2–3.

-

Extract with Ethyl Acetate, dry, and concentrate to yield Z-Leu-Ile-OH .

-

Synthesis Workflow Diagram

Caption: Step-by-step solution-phase synthesis workflow for Z-Leu-Ile-OH.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following metrics.

HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

-

Acceptance Criteria: Single peak >95% area integration.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Expected Signals:

-

Interpretation: Presence of the 379.5 peak confirms the intact dipeptide mass. Absence of peaks at 243 (Z-Leu) or 132 (Ile) confirms successful coupling.

Applications in Drug Discovery

Z-Leu-Ile-OH is primarily utilized in Structure-Activity Relationship (SAR) studies for protease inhibitors.

-

Protease Substrate Profiling:

-

Used to map the S2-S3 subsites of cysteine proteases (e.g., Cathepsin B/L, Calpain). The bulky "Leu-Ile" motif probes hydrophobic pockets.

-

-

Inhibitor Precursor:

-

The free carboxylic acid can be converted into a "warhead" (e.g., aldehyde, vinyl sulfone, or boronic acid) to create covalent inhibitors.

-

Example: Conversion to Z-Leu-Ile-H (Aldehyde) creates a transition-state analog inhibitor.

-

References

- Protease Substrate Profiling:Schechter and Berger Nomenclature for Protease Subsites. Biochem Biophys Res Commun. 1967. (Standard grounding for P2/P3 specificity discussion).

-

Physical Properties: PubChem Compound Summary for Dipeptides. National Library of Medicine.[5] Retrieved from [Link]

Sources

- 1. 42537-96-2 CAS MSDS (Z-LEU-ILE-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Z-Leu-ONp | CAS#:1738-87-0 | Chemsrc [chemsrc.com]

- 3. 42537-96-2 Z-LEU-ILE-OH [chemsigma.com]

- 4. 42537-96-2|Z-Leu-Ile-OH|BLD Pharm [bldpharm.com]

- 5. H-Leu-ile-OH | C12H24N2O3 | CID 7010534 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Z-Leu-Ile-OH in Solution

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It moves beyond basic definitions to explore the physicochemical drivers of peptide stability, focusing on the hydrophobic dipeptide Z-Leu-Ile-OH.

Content Type: Technical Whitepaper / Methodological Guide Subject: Physicochemical Characterization & Enzymatic Equilibrium

Executive Summary

The thermodynamic stability of N-benzyloxycarbonyl-L-leucyl-L-isoleucine (Z-Leu-Ile-OH) is governed by a delicate balance between amide bond enthalpy, hydrophobic entropy, and solvation energy. Unlike hydrophilic peptides, Z-Leu-Ile-OH exhibits unique behavior due to the bulky, hydrophobic Z-protecting group and the aliphatic side chains of Leucine and Isoleucine. This guide details the thermodynamic landscape of this molecule, focusing on its hydrolytic stability, solubility-driven equilibrium shifts, and the principles of its enzymatic synthesis (thermolysin-mediated).

Molecular Architecture & Physicochemical Logic

To understand the stability of Z-Leu-Ile-OH, one must first deconstruct its molecular interactions in a solvent system.

The Hydrophobic Core and Z-Cap Effect

The molecule consists of three distinct domains:

-

The Z-Group (Benzyloxycarbonyl): A lipophilic cap that eliminates the N-terminal charge, significantly reducing water solubility and protecting against aminopeptidase degradation.

-

The Leucine-Isoleucine Core: Both residues possess aliphatic, non-polar side chains. The interaction between these side chains and the solvent (water vs. organic) is the primary driver of the molecule's physical stability (solubility/aggregation).

-

The C-Terminal Carboxyl: The only ionizable group (pKa

3.6–3.8). At neutral pH, this exists as a carboxylate (

The Stability Paradox

-

Kinetic Stability: The peptide bond is kinetically stable in water (half-life of years at pH 7, 25°C) due to the high activation energy required to attack the carbonyl carbon.

-

Thermodynamic Instability: Thermodynamically, the hydrolysis reaction (Breakdown

Z-Leu + Ile) is exergonic (

Thermodynamic Fundamentals in Solution

The stability of Z-Leu-Ile-OH is defined by the equilibrium constant of its formation/hydrolysis (

The Governing Equilibrium

The observed equilibrium constant (

| Parameter | Description | Trend for Z-Leu-Ile-OH |

| Standard Free Energy of Synthesis | Positive (+), unfavorable in water. | |

| Enthalpy | Generally endothermic (+); bond formation requires heat. | |

| Entropy | Positive (+); release of water molecules from the hydration shell of hydrophobic residues (Hydrophobic Effect). | |

| Ionization Factor | pH dependent. Synthesis is maximal when reactants are uncharged (low pH), but solubility is lowest there. |

The Hydrophobic Effect & Entropy

For Z-Leu-Ile-OH, the entropy term (

-

Result: This entropic gain stabilizes the peptide structure (or precipitate) even if the bond formation itself is enthalpically costly.

The Thermolysin Model: Enzymatic Control

Context: Z-Leu-Ile-OH is often synthesized or studied using Thermolysin, a metalloprotease that works in reverse under specific thermodynamic conditions.

The Thermodynamic Shift (Biphasic Systems)

Because Z-Leu-Ile-OH is highly hydrophobic, it partitions strongly into organic solvents (e.g., Ethyl Acetate) or precipitates in aqueous buffers. This drives the reaction equilibrium toward synthesis, effectively "stabilizing" the peptide bond by removing the product from the hydrolytic aqueous phase.

Diagram 1: Thermodynamic Cycle of Synthesis & Phase Transfer

This diagram illustrates how phase transfer couples with the reaction equilibrium to stabilize Z-Leu-Ile-OH.

Caption: The thermodynamic cycle showing how partitioning (

Stability Profiling & Degradation Pathways

When storing or utilizing Z-Leu-Ile-OH in solution, three degradation mechanisms must be monitored.

Hydrolytic Degradation

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon.

-

pH Dependence:

-

Acidic (pH < 3): Slow hydrolysis. The Z-group is stable, but the peptide bond can slowly cleave.

-

Neutral (pH 6-8): Most stable region.

-

Basic (pH > 9): Rapid degradation. Base-catalyzed hydrolysis of the ester (if present) or the peptide bond. Critical: The Z-group can be removed by strong base or hydrogenolysis, but in solution stability studies, high pH often leads to racemization before cleavage.

-

Racemization

-

Risk: High.

-

Mechanism: Abstraction of the

-proton of the Leucine residue (activated by the Z-group and the carbonyl). -

Trigger: High pH or presence of activating agents (during coupling). This converts L-Leu-L-Ile to D-Leu-L-Ile, which is a common impurity.

Aggregation (Physical Instability)

Due to the high LogP (partition coefficient), Z-Leu-Ile-OH will form dimers or aggregates in aqueous buffers over time, visible as turbidity. This is not chemical degradation but affects concentration accuracy.

Experimental Protocols

Protocol A: Determination of Equilibrium Constants ( )

Objective: Quantify the thermodynamic stability of the peptide bond in a specific solvent system.

-

Preparation: Prepare a buffer (e.g., 0.1 M Tris-HCl, pH 7.0) containing thermolysin (10 µM).[1]

-

Substrate Mix: Add Z-Leu-OH (10 mM) and H-Ile-OH (100 mM). Note: Excess amine drives synthesis.

-

Incubation: Incubate at 25°C, 37°C, and 45°C in a temperature-controlled shaker.

-

Sampling: At defined intervals (0, 1, 2, 4, 24 hrs), remove 50 µL aliquots.

-

Quenching: Immediately mix with 200 µL Acetonitrile/0.1% TFA to stop the reaction and dissolve aggregates.

-

Analysis: Analyze via HPLC (C18 column, Gradient 20-80% ACN).

-

Calculation:

Plot

Protocol B: Solubility & Partition Coefficient (LogP) Measurement

Objective: Determine the hydrophobicity profile to predict precipitation stability.

-

Saturation: Add excess solid Z-Leu-Ile-OH to water and 1-octanol (in separate vials).

-

Equilibration: Vortex for 24 hours at 25°C.

-

Phase Separation: Centrifuge to pellet undissolved solids.

-

Quantification: Measure the concentration in the supernatant via UV absorbance (254 nm, targeting the Z-group phenyl ring) or HPLC.

-

LogP Calculation:

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the kinetic and thermodynamic stability of Z-Leu-Ile-OH under varying stress conditions.

References

-

Oyama, K., & Kihara, K. (1984). Thermodynamic and kinetic studies on the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester.[2] Chemical & Pharmaceutical Bulletin. (Foundational model for Z-dipeptide thermodynamics).

-

Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in non-conventional media: Theory, tests, and recommendations. Enzyme and Microbial Technology. (Principles of partition-driven synthesis).

-

Homandberg, M. D., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases. Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry.[3] (Solvent effects on peptide equilibrium).

-

Bordusa, F. (2002).[4] Proteases in organic synthesis. Chemical Reviews. (Review of enzymatic peptide synthesis mechanisms).

Sources

- 1. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and equilibrium for thermolysin-catalyzed syntheses of dipeptide precursors in aqueous/organic biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. questions.examside.com [questions.examside.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

Technical Monograph: Physicochemical Characterization of Z-Leu-Ile-OH

Executive Summary & Molecular Architecture

Z-Leu-Ile-OH (Carbobenzoxy-L-Leucyl-L-Isoleucine) is a hydrophobic dipeptide derivative widely utilized as a chiral building block in peptide synthesis and as a pharmacophore in the design of protease inhibitors (e.g., calpain and proteasome inhibitors).

Structurally, it consists of a Leucine residue N-terminally protected by a Benzyloxycarbonyl (Z or Cbz) group, coupled to an Isoleucine residue with a free C-terminal carboxylic acid. The Z-group confers significant lipophilicity and stability against racemization during activation, while the Leu-Ile sequence presents a specific steric profile critical for enzyme binding pockets.

Chemical Identity Data

| Attribute | Specification |

| Chemical Name | N-Benzyloxycarbonyl-L-Leucyl-L-Isoleucine |

| Common Abbreviation | Z-Leu-Ile-OH |

| CAS Number | 42537-96-2 |

| Molecular Formula | C₂₀H₃₀N₂O₅ |

| Molecular Weight | 378.46 g/mol |

| Chirality | L, L (S, S configuration) |

Fundamental Physicochemical Attributes

Appearance and Solid-State Form

In its purified state, Z-Leu-Ile-OH exists as a white to off-white crystalline powder .

-

Crystallinity: The compound typically crystallizes from organic solvent mixtures (e.g., Ethyl Acetate/Hexane or Methanol/Water).

-

Polymorphism: Researchers must be vigilant regarding polymorphism. Z-protected dipeptides can exhibit multiple crystal forms or solvates depending on the recrystallization solvent. Variations in melting point often indicate different solvatomorphs rather than chemical impurities.

Solubility Profile

The physicochemical behavior of Z-Leu-Ile-OH is dominated by the hydrophobic Z-group and the aliphatic side chains of Leucine and Isoleucine.

| Solvent System | Solubility Rating | Application Note |

| Water | Insoluble | The Z-group and alkyl side chains prevent aqueous solvation. |

| DMSO / DMF | High (>50 mg/mL) | Preferred solvents for stock solutions and reaction coupling. |

| Methanol / Ethanol | Soluble | Useful for recrystallization and transfer. |

| Ethyl Acetate | Moderately Soluble | Standard solvent for extraction during work-up. |

| Dichloromethane (DCM) | Soluble | Used in solid-phase peptide synthesis (SPPS) loading. |

Melting Point & Thermal Stability

-

Typical Range: 120°C – 145°C

-

Technical Insight: While the structural isomer Z-Ile-Leu-OH melts at ~130-131°C, Z-Leu-Ile-OH falls within a similar thermal window. Exact values depend heavily on the crystalline habit and residual solvent content.

-

Protocol: Thermal transitions should be determined via Differential Scanning Calorimetry (DSC) rather than simple capillary tubes to distinguish between dehydration (loss of solvate water) and true melting.

Advanced Analytical Characterization

As a Senior Application Scientist, I emphasize that standard identity tests (like simple MS) are insufficient for this molecule due to the isobaric nature of Leucine and Isoleucine . Both residues have a mass of 113.1 Da, making them indistinguishable in low-resolution MS.

Differentiation of Leu vs. Ile (The "Isobaric Problem")

To confirm the sequence is Z-Leu -Ile -OH and not Z-Ile -Leu -OH (or a mixture), you must employ high-energy collision-induced dissociation (CID) or MS³ fragmentation.

-

Mechanism: Isoleucine's side chain (sec-butyl) fragments differently than Leucine's (iso-butyl).[1]

-

Diagnostic Ions: Look for the loss of the side chain during MS/MS.

-

Isoleucine: Generates a characteristic fragment via loss of 29 Da (ethyl group) or 57 Da.

-

Leucine: Typically loses 43 Da (isopropyl group).

-

HPLC Purity Protocol

Objective: Quantify purity and detect free Z-Leu-OH or Ile-OH impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl ring of Z-group).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C (improves peak shape for hydrophobic peptides).

Visualization of Workflows

Physicochemical Characterization Workflow

This diagram outlines the logical flow for validating the material upon receipt or synthesis.

Caption: Integrated workflow for the physical and chemical validation of Z-Leu-Ile-OH.

Logic for Isobaric Differentiation (Leu vs. Ile)

A decision tree for the mass spectrometry analyst to confirm the specific isomer.

Caption: MS/MS fragmentation logic to distinguish Z-Leu-Ile-OH from its isomer Z-Ile-Leu-OH.

Stability & Handling Guidelines

Storage Conditions

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Desiccate. The Z-group is stable, but the free carboxylic acid can be hygroscopic depending on the salt form.

-

Light: Protect from direct light (standard precaution for aromatic moieties).

Stability Hazards

-

Hydrolysis: The Z-group is stable to mild base but cleaved by strong acids (HBr/AcOH) or hydrogenolysis (H₂/Pd). Avoid inadvertent exposure to reducing environments.

-

Racemization: Minimal risk during storage, but significant risk during activation (coupling). Use suppressors like HOBt or Oxyma Pure during synthesis steps.

References

-

ChemicalBook. (2025).[2][3] Z-LEU-ILE-OH (CAS 42537-96-2) Physical Properties and MSDS.[4] Retrieved from

-

PubChem. (2025). Compound Summary: Carbobenzoxy-L-Leucyl-L-Isoleucine. National Library of Medicine. Retrieved from

-

Bachem. (2024). Peptide Synthesis Guide: Protecting Groups and Stability. (General reference for Z-group properties). Retrieved from

-

Steinborner, S. T., et al. (1995).[1] Differentiation of Leucine and Isoleucine in Peptides.[1] Rapid Communications in Mass Spectrometry.[1] (Foundational text for the MS/MS protocol described). Retrieved from

Sources

- 1. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Z-Ile-OH | CAS#:3160-59-6 | Chemsrc [chemsrc.com]

- 3. Methyl L-isoleucinate | CAS#:2577-46-0 | Chemsrc [chemsrc.com]

- 4. 42537-96-2 CAS MSDS (Z-LEU-ILE-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Z-Leu-Ile-OH: The Architect of Peptide Aldehyde Inhibitors

The following technical guide details the properties, synthesis, and application of Z-Leu-Ile-OH (N-Benzyloxycarbonyl-L-leucyl-L-isoleucine) as a critical scaffold in the development of peptide aldehyde protease inhibitors.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

Z-Leu-Ile-OH is a protected dipeptide intermediate used primarily as a precursor for synthesizing transition-state analog inhibitors, specifically peptide aldehydes (Z-Leu-Ile-CHO). These derivatives function as potent, reversible inhibitors of cysteine and serine proteases, including calpains , cathepsins , and the 20S proteasome .

While often confused with its structural isomer Z-Ile-Leu-CHO (Gamma-Secretase Inhibitor XII), the Z-Leu-Ile motif offers distinct specificity profiles driven by the P2-P1 hydrophobic interaction within the protease active site. This guide outlines the synthetic transformation of the precursor into its active "warhead" form and details its mechanistic application in biochemical assays.

Chemical Architecture & Mechanism

The Precursor: Z-Leu-Ile-OH

The molecule consists of a leucine residue coupled to an isoleucine residue, N-terminally protected by a carboxybenzyl (Cbz or Z) group.

-

Z-Group (P3/P4 Mimic): The hydrophobic benzyl ring improves cell permeability and often occupies the S3 or S4 subsite of the protease, providing additional binding energy.

-

Leu-Ile Backbone (P2-P1): The aliphatic side chains target proteases with hydrophobic specificity pockets.

-

P2 (Leucine): Fits well into the S2 pocket of calpains and cathepsins.

-

P1 (Isoleucine): Directs the molecule to the catalytic center.

-

The Active Warhead: Peptide Aldehyde

Z-Leu-Ile-OH itself is not the inhibitor. It must be chemically converted to Z-Leu-Ile-CHO (the aldehyde).

-

Mechanism: The aldehyde carbon is electrophilic. It undergoes nucleophilic attack by the active site serine hydroxyl or cysteine thiol of the protease.

-

Transition State Mimicry: This attack forms a reversible hemiacetal (for serine proteases) or thiohemiacetal (for cysteine proteases) adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Mechanistic Pathway Diagram

The following diagram illustrates the binding mechanism of the derived inhibitor Z-Leu-Ile-CHO with a cysteine protease.

Caption: Kinetic pathway of Z-Leu-Ile-CHO inhibiting a cysteine protease via reversible thiohemiacetal formation.

Synthetic Protocol: From Precursor to Potency

The conversion of Z-Leu-Ile-OH to the active aldehyde Z-Leu-Ile-CHO is the critical step in generating the inhibitor. The most reliable method involves the reduction of a Weinreb amide or the oxidation of the corresponding amino alcohol.

Method A: The Weinreb Amide Route (Recommended)

This route prevents over-reduction to the alcohol and minimizes racemization at the sensitive chiral centers.

Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

LiAlH4 (Lithium Aluminum Hydride) or DIBAL-H

Protocol:

-

Coupling: Dissolve Z-Leu-Ile-OH (1 eq) in dry DCM/DMF. Add EDC (1.1 eq), HOBt (1.1 eq), and NMM (N-methylmorpholine, 2 eq). Stir for 15 min at 0°C.

-

Amide Formation: Add N,O-Dimethylhydroxylamine HCl (1.1 eq). Stir overnight at room temperature.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield Z-Leu-Ile-N(OMe)Me .

-

Reduction: Dissolve the Weinreb amide in dry THF under Argon. Cool to 0°C.

-

Active Step: Add LiAlH4 (0.5 eq) or DIBAL-H (1.2 eq) dropwise. Stir for 30 min.

-

Quench: Carefully quench with KHSO4 (aq) or Fieser workup. Extract with ethyl acetate.

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is unstable; store at -80°C.

Method B: The Alcohol Oxidation Route

Useful if the alcohol intermediate (Z-Leu-Ile-ol) is commercially available or easily accessible.

-

Reduction: React Z-Leu-Ile-OMe (methyl ester) with NaBH4/LiCl in EtOH/THF to yield Z-Leu-Ile-ol .

-

Oxidation: Perform a Dess-Martin Periodinane (DMP) oxidation in DCM.

-

Note: Avoid Swern oxidation if possible due to odor and temperature sensitivity, though it is equally effective.

-

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for converting Z-Leu-Ile-OH into the active aldehyde inhibitor.

Target Profiling & Specificity

While Z-Leu-Ile-CHO is a broad-spectrum inhibitor, its potency varies across protease families.

| Target Protease | Activity | Mechanism | Notes |

| Gamma-Secretase | High | Competitive | Often confused with GSI XII (Z-Ile-Leu-CHO).[1] Z-Leu-Ile-CHO also shows activity but is less cited as "GSI XII". |

| Calpain I (mu) | High | Reversible | Ki values typically in the nanomolar (nM) range. |

| Calpain II (m) | Moderate | Reversible | Slightly lower affinity than Calpain I. |

| 20S Proteasome | High | Chymotrypsin-like | Inhibits the Beta-5 subunit activity. |

| Cathepsin B/L | High | Reversible | Cysteine protease inhibition via thiohemiacetal. |

Technical Note: The GSI XII Distinction

Researchers must distinguish between Z-Leu-Ile-CHO and Z-Ile-Leu-CHO (GSI XII).

-

Z-Ile-Leu-CHO (GSI XII): Specifically optimized for Gamma-secretase inhibition in Alzheimer's research.

-

Z-Leu-Ile-CHO: More commonly used as a general calpain/proteasome inhibitor or a structural probe for S2-S1 specificity studies.

-

Validation: Always verify the sequence via Mass Spectrometry (MS/MS fragmentation) before use in critical assays.

Experimental Protocol: Protease Inhibition Assay

Objective: Determine the IC50 of Z-Leu-Ile-CHO against Calpain I.

-

Preparation:

-

Dissolve Z-Leu-Ile-CHO in 100% DMSO to make a 10 mM stock. Store at -20°C.

-

Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl2, 1 mM DTT.

-

-

Substrate:

-

Use a fluorogenic substrate such as Suc-Leu-Tyr-AMC (7-amino-4-methylcoumarin).

-

-

Workflow:

-

Step 1: Dilute inhibitor in buffer to concentrations ranging from 0.1 nM to 10 µM.

-

Step 2: Add 10 µL inhibitor + 80 µL enzyme (Calpain I, 0.5 units/mL) to a black 96-well plate.

-

Step 3: Incubate for 15 min at 25°C to allow equilibrium binding.

-

Step 4: Add 10 µL substrate (50 µM final).

-

Step 5: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

-

-

Analysis:

-

Plot initial velocity (RFU/min) vs. log[Inhibitor].

-

Fit to a sigmoidal dose-response curve to calculate IC50.

-

References

-

PubChem. (2025). Z-Ile-Leu-aldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Liquid-Phase Synthesis of Z-Leu-Ile-OH

Abstract & Strategic Overview

This application note details the scalable liquid-phase synthesis of Z-Leu-Ile-OH (Benzyloxycarbonyl-L-Leucyl-L-Isoleucine), a critical dipeptide intermediate often used in the development of protease inhibitors and peptidomimetics.

Unlike Solid-Phase Peptide Synthesis (SPPS), which is ideal for long sequences, solution-phase synthesis offers superior scalability and cost-efficiency for short fragments (di- and tripeptides). This protocol utilizes the Mixed Anhydride Method (isobutyl chloroformate/N-methylmorpholine).[1] This strategy is selected for its high reaction rate and cleanliness, provided that temperature is strictly controlled to minimize racemization.

Core Chemical Strategy

-

N-Terminal Protection: Benzyloxycarbonyl (Z or Cbz). This urethane protecting group prevents racemization during activation by inhibiting the formation of 5(4H)-oxazolones.

-

C-Terminal Protection: Methyl Ester (OMe). Provides stability during coupling and is easily removed via mild saponification.

-

Activation Method: Mixed Anhydride (IBCF). Generates a highly reactive intermediate that couples rapidly with the amine component.

Reaction Scheme & Workflow

The synthesis proceeds in two distinct stages: (1) Coupling to form the fully protected dipeptide ester, and (2) Saponification to yield the free acid.

Figure 1: Stepwise chemical transformation from Z-Leu-OH to Z-Leu-Ile-OH via mixed anhydride activation and ester hydrolysis.

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Purity Req. |

| Z-Leu-OH | 2018-66-8 | Carboxyl Component | >99% (L-isomer) |

| H-Ile-OMe · HCl | 18598-74-8 | Amine Component | >98% |

| Isobutyl Chloroformate (IBCF) | 543-27-1 | Activator | 98% |

| N-Methylmorpholine (NMM) | 109-02-4 | Base | 99% (Dry) |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous |

| Sodium Hydroxide (1N) | 1310-73-2 | Hydrolysis Base | Standard Soln. |

Equipment

-

Three-neck round-bottom flask (250 mL) with N2 inlet.

-

Low-temperature thermometer (must read down to -20°C).

-

Acetone/Dry Ice bath or Cryocooler.

-

Rotary Evaporator.

-

Separatory funnels.

Experimental Protocol

PART A: Coupling (Synthesis of Z-Leu-Ile-OMe)

Principle: The carboxylic acid of Z-Leu-OH is activated as a mixed anhydride. This species is highly reactive but unstable; it must be generated at -15°C to prevent disproportionation into symmetrical anhydrides and to suppress racemization.

-

Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen.

-

Dissolution: Add Z-Leu-OH (10.0 mmol, 2.65 g) and dry THF (50 mL). Stir until fully dissolved.

-

Base Addition: Add NMM (10.0 mmol, 1.1 mL).

-

Activation (CRITICAL STEP):

-

Cool the solution to -15°C using a dry ice/acetone bath.

-

Why? Temperatures above -10°C promote the formation of urethane byproducts and racemization.

-

Add IBCF (10.0 mmol, 1.3 mL) dropwise over 5 minutes.

-

Stir at -15°C for exactly 10 minutes to ensure mixed anhydride formation.

-

-

Preparation of Amine:

-

In a separate vessel, dissolve H-Ile-OMe · HCl (10.0 mmol, 1.82 g) in DMF (10 mL) or THF (20 mL).

-

Add NMM (10.0 mmol, 1.1 mL) to neutralize the hydrochloride salt.

-

Note: Ensure this solution is pre-cooled to 0°C before addition.

-

-

Coupling:

-

Add the neutralized amine solution to the mixed anhydride mixture.

-

Maintain temperature at -15°C for 30 minutes.

-

Allow the reaction to warm to room temperature slowly over 2 hours.

-

-

Workup:

-

Evaporate THF under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc, 100 mL).

-

Wash Sequence:

-

10% Citric Acid (2 x 30 mL) – Removes unreacted amine/base.

-

Water (1 x 30 mL).

-

5% NaHCO3 (2 x 30 mL) – Removes unreacted acid.

-

Brine (1 x 30 mL).

-

-

Dry over MgSO4, filter, and evaporate to yield crude Z-Leu-Ile-OMe (typically a white solid or viscous oil).

-

PART B: Saponification (Synthesis of Z-Leu-Ile-OH)

Principle: The methyl ester is hydrolyzed using mild base. The Z-group is stable to alkaline hydrolysis, provided the temperature is not excessive.

-

Dissolution: Dissolve the crude Z-Leu-Ile-OMe (from Part A) in Methanol (30 mL).

-

Hydrolysis:

-

Add 1N NaOH (20 mL, ~2 equivalents).

-

Stir at room temperature (20-25°C).

-

Monitor by TLC (System: CHCl3/MeOH 9:1). Disappearance of the ester spot (high Rf) indicates completion (typically 1-2 hours).

-

-

Isolation:

-

Evaporate Methanol (do not evaporate to dryness, just remove the organic solvent).

-

Dilute the remaining aqueous solution with Water (30 mL).

-

Wash with Diethyl Ether (2 x 20 mL) to remove non-polar impurities. Discard the ether layer.

-

-

Precipitation:

-

Cool the aqueous phase to 0°C.

-

Acidify carefully with 1N HCl to pH ~2-3.

-

Observation: The product Z-Leu-Ile-OH will precipitate as a white solid or oil out.

-

-

Extraction (if oil) or Filtration (if solid):

-

If solid: Filter, wash with cold water, and dry in vacuo.

-

If oil: Extract into EtOAc (3 x 30 mL), dry over MgSO4, and evaporate.

-

-

Crystallization: Recrystallize from EtOAc/Petroleum Ether if necessary.

Quality Control & Analytics

To ensure the protocol yielded the correct isomer and high purity, the following analytical methods are required.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Characteristic peaks: Z-aromatic (7.3 ppm), Leu-δ-CH3 (0.8 ppm), Ile-δ-CH3 (0.8 ppm). Absence of OMe singlet (3.6 ppm). |

| Purity | HPLC (C18 Column) | >98% Area (220 nm). Gradient: 5-95% ACN in H2O (0.1% TFA). |

| Racemization | Chiral HPLC | <1% D-Isomer (D-Leu or D-Ile contaminants). |

| Mass Spec | ESI-MS | [M+H]+ calc: 379.22; found: 379.2 ± 0.5. |

Workup Logic Diagram

Figure 2: Purification logic tree ensuring removal of starting materials and isolation of the free acid.

Troubleshooting & Optimization

-

Issue: Gelatinous precipitate during workup.

-

Cause: Peptide aggregation.

-

Solution: Add a small amount of n-Butanol to the organic phase during extraction to break emulsions.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of the Mixed Anhydride by moisture.

-

Solution: Ensure THF is anhydrous and the reaction is kept strictly under Nitrogen.

-

-

Issue: Racemization detected.

-

Cause: Activation temperature > -10°C or excess base.

-

Solution: Use exactly 1.0 equivalent of NMM. Ensure internal temperature is -15°C before adding IBCF.[2]

-

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. Link (Foundational text on active esters/anhydrides).

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Mixed Anhydride protocols).

-

Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. Link

-

PubChem Compound Summary. (2024). Z-Leu-OH and Isoleucine Properties. National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Product Specification: Z-Leu-OH. Link

Sources

Application Notes and Protocols for Utilizing Z-Leu-Ile-OH in Aminopeptidase Assays

Introduction: The Critical Role of Aminopeptidases and the Utility of Z-Leu-Ile-OH

Aminopeptidases are a ubiquitous class of exopeptidases that play a crucial role in various physiological processes by catalyzing the cleavage of amino acids from the N-terminus of peptides and proteins.[1] Their functions are diverse, ranging from protein maturation and degradation to the regulation of bioactive peptides, making them significant targets in drug discovery and diagnostics. The accurate measurement of aminopeptidase activity is paramount for understanding their biological function and for screening potential inhibitors.

The choice of substrate is a critical determinant for a successful aminopeptidase assay. While chromogenic and fluorogenic substrates are widely used for their convenience, they are not always suitable for certain applications or may exhibit substrate specificity that does not align with the enzyme of interest. N-benzyloxycarbonyl (Z)-protected dipeptides, such as Z-Leu-Ile-OH, offer a valuable alternative for probing the activity of aminopeptidases that recognize dipeptidyl moieties. The Z-group masks the N-terminus of the dipeptide, preventing its cleavage by aminopeptidases that act on single amino acids and directing the enzymatic activity to the peptide bond between the two amino acid residues.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Z-Leu-Ile-OH as a substrate in aminopeptidase assays. We will delve into the principles of the assay, provide detailed, step-by-step protocols for two robust detection methods—the ninhydrin and fluorescamine assays—and offer insights into data interpretation and troubleshooting.

Principle of the Assay: Unmasking the N-terminus for Detection

The core principle of the aminopeptidase assay using Z-Leu-Ile-OH lies in the enzymatic cleavage of the peptide bond between Leucine (Leu) and Isoleucine (Ile). The N-terminal Z-group protects the Leucine residue from cleavage by aminopeptidases that remove single N-terminal amino acids. Instead, the assay is designed to measure the activity of aminopeptidases that can hydrolyze the internal peptide bond of this protected dipeptide.

Upon enzymatic cleavage, the N-terminus of the Isoleucine residue is exposed. This newly formed primary amine can then be detected and quantified using colorimetric or fluorometric methods. This application note will focus on two such classic and reliable methods:

-

Ninhydrin Assay: Ninhydrin reacts with primary amines at elevated temperatures to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[2][3]

-

Fluorescamine Assay: Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines at room temperature to form a highly fluorescent product, which can be measured with a fluorometer (excitation ~390 nm, emission ~475 nm).[4][5]

Both methods offer a sensitive means to quantify the enzymatic activity by measuring the rate of product formation.

Enzymatic Cleavage of Z-Leu-Ile-OH

The enzymatic reaction at the heart of this assay is the hydrolysis of the peptide bond in Z-Leu-Ile-OH by an aminopeptidase. This process liberates the C-terminal isoleucine, exposing its primary amine group, which is the target for detection.

Figure 1: Enzymatic cleavage of Z-Leu-Ile-OH by an aminopeptidase.

Experimental Protocols

This section provides detailed, step-by-step protocols for performing an aminopeptidase assay using Z-Leu-Ile-OH as the substrate. Two alternative detection methods are presented: the Ninhydrin Assay and the Fluorescamine Assay.

Materials and Reagents

-

Substrate: Z-Leu-Ile-OH

-

Enzyme: Purified or partially purified aminopeptidase (e.g., Aminopeptidase N)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Ninhydrin Reagent (for Ninhydrin Assay): Dissolve 0.35 g of ninhydrin in 100 ml of ethanol or a 1:1 mixture of acetone/butanol.[2]

-

Diluent Solvent (for Ninhydrin Assay): Mix equal volumes of water and n-propanol.[2]

-

Fluorescamine Stock Solution (for Fluorescamine Assay): 1.5 mg/mL in acetone (prepare fresh).[5]

-

Borate Buffer (for Fluorescamine Assay): 0.2 M, pH 9.0.

-

Standard: Isoleucine (for generating a standard curve)

-

Microplate reader (for absorbance or fluorescence)

-

96-well plates (clear for ninhydrin, black for fluorescamine)

-

Water bath or heating block

Protocol 1: Aminopeptidase Assay with Ninhydrin Detection

This protocol is a robust and cost-effective method for determining aminopeptidase activity.

1. Preparation of Standard Curve: a. Prepare a stock solution of Isoleucine (e.g., 1 mM) in the assay buffer. b. Perform serial dilutions to create a range of standard concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µM). c. Add a fixed volume (e.g., 50 µL) of each standard to separate wells of a 96-well plate.

2. Enzymatic Reaction: a. Prepare the reaction mixture in each well by adding:

- 50 µL of Assay Buffer

- 10 µL of Z-Leu-Ile-OH solution (prepare in assay buffer to the desired final concentration, e.g., 1 mM) b. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 10 µL of the aminopeptidase solution to each well (except for the blank, where assay buffer is added). d. Incubate the plate at the optimal temperature for a specific time period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. e. Stop the reaction by adding a stopping agent, such as 10 µL of 1 M HCl, or by proceeding directly to the ninhydrin detection step which involves heating that will denature the enzyme.

3. Ninhydrin Detection: a. To each well (standards and samples), add 50 µL of the ninhydrin reagent. b. Seal the plate and heat it in a boiling water bath or on a heating block at 100°C for 10-20 minutes.[6] c. Cool the plate to room temperature. d. Add 100 µL of the diluent solvent to each well and mix thoroughly. e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all sample readings. b. Plot the absorbance of the isoleucine standards against their concentrations to generate a standard curve. c. Determine the concentration of the released isoleucine in the enzymatic reaction samples using the standard curve. d. Calculate the aminopeptidase activity, typically expressed as µmol of product formed per minute per mg of enzyme.

Figure 2: Workflow for the Ninhydrin Detection Protocol.

Protocol 2: Aminopeptidase Assay with Fluorescamine Detection

This protocol offers higher sensitivity and is performed at room temperature, which can be advantageous for heat-labile enzymes.

1. Preparation of Standard Curve: a. Prepare a stock solution and serial dilutions of Isoleucine as described in the ninhydrin protocol. b. Add a fixed volume (e.g., 50 µL) of each standard to separate wells of a black 96-well plate.

2. Enzymatic Reaction: a. Follow the same procedure for the enzymatic reaction as outlined in the ninhydrin protocol (steps 2a to 2e). It is crucial to stop the reaction effectively before adding the fluorescamine reagent.

3. Fluorescamine Detection: a. To each well (standards and samples), add 100 µL of Borate Buffer, pH 9.0. b. Rapidly add 50 µL of the freshly prepared fluorescamine stock solution to each well while mixing. It is important to add the fluorescamine solution quickly as it hydrolyzes rapidly in aqueous solutions.[5] c. Incubate the plate at room temperature for 5-10 minutes in the dark. d. Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[4]

4. Data Analysis: a. Perform data analysis as described in the ninhydrin protocol, using fluorescence intensity instead of absorbance.

Figure 3: Workflow for the Fluorescamine Detection Protocol.

Data Interpretation and Troubleshooting

A successful aminopeptidase assay with Z-Leu-Ile-OH requires careful optimization and data interpretation.

Determining Kinetic Parameters

To characterize the interaction between the aminopeptidase and Z-Leu-Ile-OH, it is essential to determine the Michaelis-Menten kinetic parameters, Km and Vmax. This is achieved by measuring the initial reaction velocity at various substrate concentrations.

| Parameter | Description | Experimental Approach |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate. | Perform the assay with a range of Z-Leu-Ile-OH concentrations and measure the initial velocity for each. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the Michaelis-Menten plot. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated as Vmax / [E], where [E] is the total enzyme concentration. |

| kcat/Km (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme. | Calculated from the determined kcat and Km values. |

Table 1: Key Kinetic Parameters for Enzyme Characterization.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background signal | - Contamination of reagents with primary amines.- Spontaneous hydrolysis of the substrate. | - Use high-purity reagents and freshly prepared solutions.- Run a no-enzyme control to assess the rate of spontaneous hydrolysis and subtract it from the sample values. |

| Low or no enzyme activity | - Inactive enzyme.- Sub-optimal assay conditions (pH, temperature).- Presence of inhibitors in the sample. | - Verify enzyme activity with a known positive control substrate.- Optimize pH and temperature for the specific aminopeptidase.- Dialyze or desalt the enzyme preparation to remove potential inhibitors. |

| Non-linear reaction progress | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Use a lower enzyme concentration or a shorter incubation time.- Measure initial velocities.- Assess enzyme stability under assay conditions. |

| Poor reproducibility | - Inaccurate pipetting.- Inconsistent incubation times or temperatures.- Instability of reagents. | - Use calibrated pipettes and ensure proper mixing.- Maintain precise control over reaction conditions.- Prepare fresh reagents as needed, especially the fluorescamine solution. |

Table 2: Troubleshooting Guide for Aminopeptidase Assays with Z-Leu-Ile-OH.

Conclusion

Z-Leu-Ile-OH serves as a valuable substrate for the characterization of aminopeptidase activity, particularly for enzymes with a preference for dipeptidyl moieties. The ninhydrin and fluorescamine-based detection methods detailed in this application note provide robust and sensitive means to quantify the enzymatic cleavage of this substrate. By following these protocols and considering the principles of enzyme kinetics and potential troubleshooting strategies, researchers can confidently and accurately measure aminopeptidase activity, paving the way for a deeper understanding of their biological roles and the development of novel therapeutics.

References

-

Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

- Taylor, A. (1996). Aminopeptidase N. In Handbook of Proteolytic Enzymes (pp. 333-337). Academic Press.

- Arima, J., Hatanaka, T., & Abe, K. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 72(7), 4935–4941.

-

Arima, J., Hatanaka, T., & Abe, K. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. PMC. Retrieved from [Link]

- Al-Fageh, M. A., & Al-Haj, H. A. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290.

- Stauß, S., Ruser, A., & Richling, E. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 26(21), 6439.

-

ResearchGate. (2018). Mesoporous zeolites as enzyme carriers: Synthesis, characterization, and application in biocatalysis. Retrieved from [Link]

- Wickström, M., et al. (2017). The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach. Scientific Reports, 7, 1418.

- Li, P., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.

-

ResearchGate. (2016). Effects of temperature on stability and rate of dipeptide synthesis by.... Retrieved from [Link]

-

ResearchGate. (2024). Optimisation of the ninhydrin and hydrindantin concentration. Retrieved from [Link]

-

ResearchGate. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

- Forlani, G., et al. (2020).

- Chen, L., et al. (2012). Structural basis for multifunctional roles of mammalian aminopeptidase N. Proceedings of the National Academy of Sciences, 109(44), 17966-17971.

-

Science.gov. (n.d.). semi-preparative hplc separation: Topics by Science.gov. Retrieved from [Link]

-

Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

- Lee, K. Y., et al. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.

- Friedman, M. (1977). Mechanism of the ninhydrin reaction.

- De Meester, I., et al. (2003). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 376(Pt 2), 403–411.

- Held, P. (2006). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine.

- Valentine, S. J., & Clemmer, D. E. (1997). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Journal of the American Society for Mass Spectrometry, 8(10), 977-981.

- Shock, E. L. (1992). Stability of peptides in high-temperature aqueous solutions. Geochimica et Cosmochimica Acta, 56(9), 3481-3491.

- Domínguez-García, I., et al. (2022). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. Scientific Reports, 12(1), 17973.

- Malthouse, J. P. G., et al. (2023).

-

Interchim. (n.d.). Fluorescamine. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

Application Note: Precision Preparation of Z-Leu-Ile-OH Stock Solutions in DMSO

Introduction

Z-Leu-Ile-OH (Carbobenzoxy-L-leucyl-L-isoleucine) is a hydrophobic dipeptide derivative widely used in protease research, specifically as a substrate analog or competitive inhibitor intermediate. The presence of the N-terminal Benzyloxycarbonyl (Z or Cbz) group, combined with the hydrophobic side chains of Leucine and Isoleucine, renders this compound sparingly soluble in aqueous buffers.

Successful application in bioassays requires the preparation of a stable, high-concentration stock solution in an organic solvent compatible with cellular and enzymatic systems. Dimethyl Sulfoxide (DMSO) is the industry standard due to its high dielectric constant and ability to solubilize hydrophobic peptides. However, DMSO is hygroscopic; moisture absorption can induce precipitation and degrade stock integrity. This guide details a rigorous protocol to mitigate these risks.

Compound Profile[1][2][3][4]

-

Solubility: Soluble in DMSO, DMF, Methanol. Insoluble in water.

Pre-Formulation Considerations

Solvent Quality

The quality of DMSO is the single most critical variable. Standard laboratory-grade DMSO often contains trace water, which can nucleate precipitation of hydrophobic peptides.

-

Requirement: Use Anhydrous DMSO (≥99.9%, Molecular Biology Grade).

-

Handling: Use a fresh bottle or one stored over molecular sieves. DMSO freezes at ~18.5°C; ensure it is fully liquid before use.

Equipment Preparation

-

Vials: Use amber borosilicate glass vials with PTFE-lined caps to prevent leaching and photodegradation.

-

Weighing: Use an analytical balance with 0.01 mg readability. Static electricity can cause peptide powder to scatter; use an anti-static gun if available.

Protocol: Preparation of Stock Solution

Molarity Calculations

To ensure reproducibility, prepare stock solutions at standardized concentrations (e.g., 10 mM or 25 mM). The table below outlines the mass-to-volume ratios based on the molecular weight of 378.46 g/mol .

| Target Concentration | Peptide Mass (mg) | DMSO Volume (µL) | Final Volume (µL) |

| 10 mM | 1.0 mg | ~264 µL | 264.2 µL |

| 10 mM | 5.0 mg | ~1321 µL | 1321.1 µL |

| 25 mM | 1.0 mg | ~105 µL | 105.7 µL |

| 25 mM | 5.0 mg | ~528 µL | 528.5 µL |

| 50 mM | 10.0 mg | ~528 µL | 528.5 µL |

Note: For highest accuracy, weigh the peptide first, then calculate the required solvent volume:

Workflow Diagram

Figure 1: Step-by-step workflow for the preparation of Z-Leu-Ile-OH stock solutions.

Step-by-Step Procedure

-

Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder.

-

Weighing: Tare a clean amber vial. Weigh the desired amount of Z-Leu-Ile-OH (e.g., 5 mg). Record the exact mass to 0.1 mg precision.

-

Solvent Addition: Calculate the required volume of DMSO using the formula above. Add the DMSO directly to the center of the vial, ensuring the powder is fully submerged.

-

Dissolution:

-

Cap the vial tightly.

-

Vortex vigorously for 30 seconds.

-

If particulates remain: Sonicate in a water bath for 1-2 minutes. Ensure the water bath temperature does not exceed 30°C to prevent peptide degradation.

-

-

Quality Control (QC): Hold the vial up to a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or moisture contamination.

Storage and Stability

Peptides in solution are less stable than lyophilized powders. To maximize shelf life:

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Freeze-thaw cycles introduce moisture and promote aggregation.

-

Temperature: Store aliquots at -20°C for up to 1 month, or -80°C for up to 6 months.

-

Environment: Store vials in a sealed container with a desiccant pack (silica gel) to maintain a dry environment.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Solution is cloudy/turbid | Incomplete dissolution or water contamination. | 1. Sonicate for 5 mins.2. Add more DMSO (dilute to lower concentration).3. Check DMSO source for water content.[7][8][9] |

| Gel formation | High concentration led to intermolecular H-bonding. | Dilute the stock further. Add a small amount of chaotrope (e.g., Urea) only if compatible with downstream assay. |

| Precipitation upon dilution | "Crashing out" in aqueous buffer. | When using in assay, add the DMSO stock dropwise to the vortexing buffer. Ensure final DMSO concentration <1% (or as tolerated by cells).[10] |

References

-

GenScript. (2023). Peptide Solubility Guidelines: Handling Hydrophobic Sequences. Retrieved from [Link]

Sources

- 1. DL-LEUCYL-GLYCINE | 615-82-7 [chemicalbook.com]

- 2. Methyl L-isoleucinate | CAS#:2577-46-0 | Chemsrc [chemsrc.com]

- 3. Z-Leu-ONp | CAS#:1738-87-0 | Chemsrc [chemsrc.com]

- 4. Z-LEU-ILE-OH synthesis - chemicalbook [chemicalbook.com]

- 5. DL-ALANYL-DL-VALINE | 1999-46-8 [chemicalbook.com]

- 6. 42537-96-2|Z-Leu-Ile-OH|BLD Pharm [bldpharm.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biocat.com [biocat.com]

Synthesis of peptide aldehydes starting from Z-Leu-Ile-OH

Application Note: Synthesis of Z-Leu-Ile-Aldehyde

A Guide to C-Terminal Peptide Aldehyde Synthesis via Activation-Reduction and Reduction-Oxidation Pathways

Abstract

Peptide aldehydes are a pivotal class of compounds in drug discovery and chemical biology, primarily recognized for their potent inhibitory activity against various protease enzymes, such as cysteine and serine proteases.[1] Their electrophilic aldehyde moiety acts as a transition-state analog, forming a reversible hemiacetal adduct with the active site's catalytic residue.[1] The synthesis of these molecules, however, presents a significant chemical challenge: the selective conversion of a C-terminal carboxylic acid to a highly reactive aldehyde without causing racemization or over-reduction. This application note provides a detailed guide for researchers on the synthesis of a model peptide aldehyde, Z-Leu-Ile-H, starting from the N-protected dipeptide Z-Leu-Ile-OH. Two robust and field-proven synthetic strategies are presented in detail: (1) an Activation-Reduction pathway via a Weinreb amide intermediate and (2) a Reduction-Oxidation sequence via a peptide alcohol intermediate. Each protocol is accompanied by mechanistic insights, quantitative data tables, and expert advice to ensure reproducibility and high yield.

Strategic Overview: Converting a Peptide Acid to a Peptide Aldehyde

The direct reduction of a carboxylic acid to an aldehyde is notoriously difficult in the presence of other reducible functional groups (like the carbamate Z-group) and is prone to over-reduction to the primary alcohol.[2][3] Therefore, a multi-step strategy is required. The choice between the two primary pathways described herein depends on reagent availability, scale, and the specific sensitivities of the peptide sequence.

-

Pathway I: Activation-Reduction via Weinreb Amide. This is often considered the more elegant and controlled approach. The carboxylic acid is first converted to an N-methoxy-N-methyl amide (Weinreb amide).[4][5] This intermediate forms a stable, chelated tetrahedral intermediate upon reaction with a hydride reagent, which resists the second hydride addition that would lead to the alcohol.[4] Subsequent acidic workup hydrolyzes this intermediate to furnish the aldehyde directly.

-

Pathway II: Reduction-Oxidation via Peptide Alcohol. This is a reliable, albeit longer, alternative. The carboxylic acid is first exhaustively reduced to the corresponding stable primary alcohol using a strong reducing agent. This alcohol is then carefully oxidized back to the aldehyde using a mild and selective oxidizing agent that will not affect other parts of the peptide.[6]

The following diagram illustrates the two distinct synthetic routes starting from the common precursor, Z-Leu-Ile-OH.

Figure 1: High-level workflow comparing the two synthetic pathways for the preparation of Z-Leu-Ile-Aldehyde.

Pathway I: Synthesis via Weinreb Amide Intermediate

This method offers excellent control and generally high yields, preventing the formation of the alcohol byproduct.

Protocol 2.1: Formation of Z-Leu-Ile-Weinreb Amide

Principle: The carboxylic acid is activated using standard peptide coupling reagents and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the stable amide intermediate.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |

| Z-Leu-Ile-OH | 1.0 | 392.48 | 392.5 mg | Starting Peptide Acid |

| EDC•HCl | 1.2 | 191.70 | 230 mg | Carbodiimide Coupling Agent |

| HOBt | 1.2 | 135.13 | 162 mg | Racemization Suppressant |

| N,O-Dimethylhydroxylamine•HCl | 1.5 | 97.54 | 146 mg | Amide Formation |

| N-Methylmorpholine (NMM) | 3.5 | 101.15 | 390 µL | Organic Base |

| Anhydrous DMF | - | - | 10 mL | Solvent |

Step-by-Step Methodology:

-

Dissolution: Dissolve Z-Leu-Ile-OH (1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

-

Activation: Add HOBt (1.2 eq) and EDC•HCl (1.2 eq) to the cooled solution. Stir for 20 minutes at 0 °C. Expert Insight: Pre-activation ensures the formation of the HOBt-ester, which minimizes side reactions and reduces racemization risk.

-

Base and Amine Addition: In a separate vial, dissolve N,O-dimethylhydroxylamine•HCl (1.5 eq) in a minimal amount of DMF and add NMM (3.5 eq). Add this mixture dropwise to the reaction flask at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress using TLC (e.g., 10% MeOH in CH₂Cl₂) or LC-MS until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash sequentially with 5% citric acid (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2.2: Reduction of Weinreb Amide to Z-Leu-Ile-Aldehyde

Principle: A mild hydride source, such as Lithium Aluminum Hydride (LiAlH₄), reduces the Weinreb amide. The reaction must be performed at low temperatures to ensure the stability of the intermediate and prevent cleavage of the Z-group.

Figure 2: Mechanism of Weinreb amide reduction, highlighting the stable chelated intermediate.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |

| Z-Leu-Ile-Weinreb Amide | 1.0 | 435.56 | 435.6 mg | Substrate |

| LiAlH₄ (1.0 M in THF) | 1.5 | 37.95 | 1.5 mL | Reducing Agent |

| Anhydrous THF | - | - | 15 mL | Solvent |

| 1 M KHSO₄ or Rochelle's Salt | - | - | As needed | Quenching Agent |

Step-by-Step Methodology:

-

Setup: Dissolve the Z-Leu-Ile-Weinreb amide (1.0 eq) in anhydrous THF (15 mL) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Add the LiAlH₄ solution (1.5 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Critical Step: Slow addition at very low temperature is essential to prevent over-reduction and side reactions.

-

Reaction: Stir the mixture at -78 °C for 1 hour.

-

Quenching: Quench the reaction by carefully and slowly adding 1 M KHSO₄ solution dropwise at -78 °C until gas evolution ceases. Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be used, which often results in a more easily filterable mixture.

-

Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove aluminum salts, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude Z-Leu-Ile-H is now ready for purification.

Pathway II: Synthesis via Reduction-Oxidation Sequence

This pathway is an excellent alternative if issues arise with the Weinreb amide formation or if the required reagents are more readily available.

Protocol 3.1: Reduction of Z-Leu-Ile-OH to Z-Leu-Ile-ol

Principle: A strong, non-selective reducing agent like Borane-tetrahydrofuran complex (BH₃•THF) is used to fully reduce the carboxylic acid to the corresponding primary alcohol.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |

| Z-Leu-Ile-OH | 1.0 | 392.48 | 392.5 mg | Starting Peptide Acid |

| BH₃•THF (1.0 M in THF) | 2.5 | - | 2.5 mL | Reducing Agent |

| Anhydrous THF | - | - | 10 mL | Solvent |

| Methanol | - | - | As needed | Quenching Agent |

Step-by-Step Methodology:

-

Setup: Dissolve Z-Leu-Ile-OH (1.0 eq) in anhydrous THF (10 mL) under an inert atmosphere and cool to 0 °C.

-

Reduction: Add the BH₃•THF solution (2.5 eq) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Cool the reaction back to 0 °C and quench by the very slow, dropwise addition of methanol until gas evolution stops. Safety Note: The quenching of excess borane is highly exothermic and releases hydrogen gas. Perform with extreme caution.

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with methanol (3 x 10 mL) to remove borate esters. Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude peptide alcohol, Z-Leu-Ile-ol.

Protocol 3.2: Oxidation with Dess-Martin Periodinane (DMP)

Principle: Dess-Martin Periodinane is a hypervalent iodine compound that provides a mild, fast, and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[7][8] It avoids the use of toxic heavy metals and harsh conditions.[8]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) | Purpose |

| Z-Leu-Ile-ol | 1.0 | 378.50 | 378.5 mg | Substrate |

| Dess-Martin Periodinane (DMP) | 1.5 | 424.14 | 636 mg | Oxidizing Agent |

| Anhydrous CH₂Cl₂ (DCM) | - | - | 15 mL | Solvent |

| NaHCO₃ (optional) | 2.0 | 84.01 | 168 mg | Acid Scavenger |

Step-by-Step Methodology:

-

Setup: Dissolve the crude Z-Leu-Ile-ol (1.0 eq) in anhydrous CH₂Cl₂ (15 mL) under an inert atmosphere. If the peptide is sensitive to acid, add NaHCO₃ (2.0 eq) to buffer the acetic acid byproduct generated during the reaction.[8]

-

Oxidation: Add DMP (1.5 eq) in one portion at room temperature.

-

Reaction: Stir the mixture for 1-2 hours. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution (20 mL). Stir vigorously for 30 minutes until both layers are clear.

-

Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude Z-Leu-Ile-H.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final crude product requires purification and rigorous characterization to confirm its identity and purity.

Protocol 4.1: Purification by RP-HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[9] It separates the target peptide aldehyde from impurities based on hydrophobicity.

-

System: Preparative HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be 30-90% Mobile Phase B over 30 minutes, but this must be optimized for the specific compound.

-

Detection: UV detection at 210-220 nm.[9]

-

Post-Purification: Pool the fractions containing the pure product (as determined by analytical HPLC) and lyophilize (freeze-dry) to obtain a white, fluffy solid.

Protocol 4.2: Structural Verification

The structure and purity of the final product, Z-Leu-Ile-H, must be confirmed.

| Analysis Technique | Expected Result for Z-Leu-Ile-H |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aldehyde Proton (CHO): Singlet or doublet at δ 9.4 - 9.8 ppm.[10][11]Z-group Protons: Phenyl protons at δ ~7.3 ppm, CH₂ at δ ~5.1 ppm.Peptide Backbone: α-protons, side-chain protons in their expected regions. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal at δ 195 - 205 ppm.[10][11]Z-group Carbonyl: Signal at δ ~156 ppm.Amide Carbonyls: Signals at δ ~170-175 ppm. |

| High-Resolution MS (ESI+) | Calculated m/z for C₂₀H₃₀N₂O₄ [M+H]⁺: 379.2227Found: Within 5 ppm of calculated mass. |

| Analytical HPLC | A single major peak indicating >95% purity. |

Troubleshooting and Key Insights

-

Racemization: The α-carbon of the C-terminal isoleucine is susceptible to epimerization, especially under basic conditions or during activation. Using HOBt during coupling and avoiding strong bases or prolonged heating helps mitigate this risk.

-

Over-reduction: This is the primary challenge when reducing the carboxylic acid or its derivatives. For Pathway I, strict adherence to low temperatures (-78 °C) is critical. For Pathway II, ensuring the first step goes to completion (full reduction to the alcohol) is key, as any remaining acid will not be oxidized by DMP.

-

Aldehyde Instability: Peptide aldehydes can be prone to oxidation (to the carboxylic acid) or hydration/oligomerization. It is best to store the purified product as a lyophilized solid under an inert atmosphere at -20 °C or below and use it promptly after dissolution.

-

DMP Workup: The workup after a DMP oxidation can sometimes result in emulsions. Filtering the quenched reaction mixture through Celite® before the aqueous workup can be beneficial.

References

-

Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1–15. [Link]

-

Nielsen, J., & Lyngsø, K. O. (1996). N-Terminal Peptide Aldehydes as Electrophiles in Combinatorial Solid Phase Synthesis of Novel Peptide Isosteres. Journal of the American Chemical Society, 118(51), 13040-13045. [Link]

-

Hilpert, H., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ChemBioChem, 7(10), 1645-1649. [Link]

-

Ono, S., et al. (2009). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 19(1), 246-249. [Link]

-

Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

-

Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. [Link]

-